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molecular formula C7H7NO3 B142376 4-Amino-3-hydroxybenzoic acid CAS No. 2374-03-0

4-Amino-3-hydroxybenzoic acid

Cat. No. B142376
M. Wt: 153.14 g/mol
InChI Key: NFPYJDZQOKCYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849620B2

Procedure details

A mixture of 4-amino-3-hydroxybenzoic acid (500 mg, 3.7 mmol) and trimethyl orthoacetate (1.0 mL, 7.9 mmol) is heated in an oil bath to 100° C. for 2 h. The mixture is cooled to rt and diluted with MeOH. The resulting solution is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to give 2-methyl-1,3-benzoxazole-6-carboxylic acid as an off-white solid (266 mg, 46%): 1H NMR (DMSO-d6) δ 13.1, 8.2, 8.0, 7.7, 2.7.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:11].[C:12](OC)(OC)(OC)[CH3:13]>CO>[CH3:12][C:13]1[O:11][C:3]2[CH:4]=[C:5]([C:6]([OH:8])=[O:7])[CH:9]=[CH:10][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to rt
FILTRATION
Type
FILTRATION
Details
The resulting solution is filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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